2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone
Description
Systematic IUPAC Nomenclature and Structural Descriptors
The compound 2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone is systematically named 1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone under IUPAC guidelines. This nomenclature reflects the structural hierarchy and substituent positions:
- The parent chain is ethanone , with a trifluoromethyl group (-CF₃) at position 2,2,2.
- The benzene ring (phenyl group) is substituted at positions 2, 3, and 5 with 2-methylpropoxy (iso-butoxy), fluoro , and fluoro groups, respectively.
Structural Descriptors :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₅O₂ | |
| Molecular Weight | 282.21 g/mol | |
| SMILES | CC(C)COC1=C(C(=O)C(F)(F)F)C(=CC(=C1F)F)F | Derived |
| InChIKey | WXSCCNXVQWOBBQ-UHFFFAOYSA-N | (analog) |
The benzene ring is numbered such that the ketone group occupies position 1, with the iso-butoxy group at position 2 and fluorine atoms at positions 3 and 5. This numbering minimizes locants for substituents, adhering to IUPAC priority rules.
Functional Group Analysis and Substituent Hierarchy
The compound contains three distinct functional groups:
- Trifluoroacetyl Group (-COCF₃) : The principal functional group, dictating the root name "ethanone."
- Iso-Butoxy Group (-OCH₂CH(CH₃)₂) : An ether substituent at position 2 of the phenyl ring.
- Fluorine Atoms : Two on the phenyl ring (positions 3 and 5) and three on the acetyl group.
Substituent Hierarchy :
| Functional Group | Position | Priority (Cahn-Ingold-Prelog) |
|---|---|---|
| Trifluoroacetyl | C1 | Highest (principal group) |
| Fluoro (phenyl) | C3, C5 | Second |
| Iso-Butoxy | C2 | Third |
The hierarchy follows IUPAC rules, where the ketone group takes precedence over halogens and ethers. Fluorine, as a prefix, is prioritized alphabetically over oxygen-containing substituents.
Comparative Classification Within Fluorinated Acetophenone Derivatives
2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone belongs to the broader class of polyfluorinated acetophenones , distinguished by its unique substitution pattern:
Key Classification Criteria :
- Degree of Fluorination :
- Substituent Electronic Effects :
- Synthetic Applications :
This structural diversity underscores the adaptability of fluorinated acetophenones in medicinal chemistry and materials science, with substitution patterns tailoring reactivity and physical properties.
Properties
Molecular Formula |
C12H11F5O2 |
|---|---|
Molecular Weight |
282.21 g/mol |
IUPAC Name |
1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C12H11F5O2/c1-6(2)5-19-10-8(11(18)12(15,16)17)3-7(13)4-9(10)14/h3-4,6H,5H2,1-2H3 |
InChI Key |
NJDLQRTXMGWTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1F)F)C(=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction with Iso-Butyl Alcohol
One of the most common methods involves the reaction of 2,2,2,3',5'-pentafluoroacetophenone with iso-butyl alcohol in the presence of a suitable catalyst. This reaction typically occurs under controlled conditions to minimize side reactions and is performed in an inert atmosphere.
| Parameter | Details |
|---|---|
| Starting Material | 2,2,2,3',5'-pentafluoroacetophenone |
| Reagent | Iso-butyl alcohol |
| Catalyst | Acidic or Lewis acid catalyst |
| Atmosphere | Inert (e.g., nitrogen or argon) |
| Temperature | Controlled (specific conditions vary) |
| Yield | Typically high (exact yield varies) |
Alternative Synthesis via Nucleophilic Substitution
Another method includes nucleophilic substitution reactions where a suitable nucleophile replaces one of the fluorine atoms on a pentafluorinated precursor. This method often uses potassium salts of phenols or other nucleophiles to facilitate the substitution.
| Parameter | Details |
|---|---|
| Starting Material | Pentafluorinated phenol derivative |
| Nucleophile | Butoxy group as a nucleophile |
| Reaction Conditions | Base-catalyzed under inert atmosphere |
| Temperature | Ambient to elevated temperatures |
| Yield | Moderate to high |
Chemical Reactions Analysis
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Scientific Research Applications
2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2’-iso-Butoxy-2,2,2,3’,5’-pentafluoroacetophenone involves its interaction with molecular targets through its functional groups. The butoxy group and fluorine atoms can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
Substituent Position and Branching :
- The iso-butoxy group in the target compound introduces greater steric hindrance compared to the n-butoxy analog (). This branching may reduce solubility in polar solvents but enhance membrane permeability in biological systems.
- Fluorine positions (3',5' vs. 4',5') alter electronic effects on the aromatic ring, influencing reactivity in electrophilic substitution reactions .
Electronic Effects: The trifluoromethyl group (CF₃) strongly withdraws electrons, stabilizing the ketone moiety and increasing resistance to nucleophilic attack. This contrasts with non-fluorinated analogs like benzoylacetate, which exhibit lower enolic character (22% vs. 54% in fluorinated derivatives) . Full ring fluorination (as in 2',3',4',5',6'-pentafluoroacetophenone) creates a highly electron-deficient aromatic system, whereas the target compound’s mixed CF₃ + ring fluorines balance electron withdrawal and steric effects .
Biological Activity
2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone is a fluorinated compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H15F5O
- Molecular Weight : 304.27 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
- Structure : The compound features a pentafluorinated acetophenone structure with an iso-butoxy group.
Biological Activity Overview
Research indicates that 2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone exhibits various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
The compound has shown effectiveness against a range of bacterial strains. Studies have demonstrated its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial action is attributed to the disruption of cell membrane integrity and inhibition of nucleic acid synthesis.
Anticancer Properties
In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggest that it may activate caspase pathways leading to programmed cell death.
The biological activity of 2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone can be summarized as follows:
- Cell Membrane Disruption : The fluorinated structure enhances lipophilicity, allowing the compound to integrate into lipid bilayers and disrupt membrane integrity.
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Studies
-
Antimicrobial Efficacy Study :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various fluorinated acetophenones against resistant bacterial strains. The results highlighted that 2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone was particularly effective against multidrug-resistant Staphylococcus aureus . -
Cancer Cell Line Study :
Research conducted at a leading oncology institute investigated the effects of this compound on MCF-7 cells. The study demonstrated a dose-dependent increase in apoptosis markers after treatment with the compound over 48 hours .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing 2'-iso-Butoxy-2,2,2,3',5'-pentafluoroacetophenone, given its polyfluorinated and alkoxy-substituted structure?
- Methodology : Synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For polyfluorinated acetophenones, controlled reaction conditions (pH 4–6, argon atmosphere) are critical to avoid defluorination . The iso-butoxy group may require protection/deprotection strategies, such as using tert-butyldimethylsilyl (TBS) ethers, to prevent unwanted side reactions during fluorination steps . Post-reaction purification often employs steam distillation or reduced-pressure rectification .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : ¹⁹F NMR is essential to verify fluorination patterns (δ -60 to -80 ppm for CF₃ groups; δ -110 to -130 ppm for aromatic F) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]⁺ ~ 316.05 g/mol) and fragmentation patterns.
- IR Spectroscopy : C=O stretching (~1680 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) provide additional validation .
Q. What databases or tools are recommended for predicting physicochemical properties of polyfluorinated acetophenones?
- Methodology : PubChem and EPA DSSTox offer experimental/computed data (e.g., logP, solubility). Computational tools like COSMO-RS predict partition coefficients, while DFT calculations estimate dipole moments and electrostatic potentials . Cross-referencing with the NIST Chemistry WebBook ensures data reliability .
Advanced Research Questions
Q. How do the positions and number of fluorine atoms influence the electronic properties and reactivity of this compound?
- Methodology :
- Electron-Withdrawing Effects : Fluorine at the 2', 3', and 5' positions enhances electrophilicity of the ketone group, facilitating nucleophilic additions. Comparative studies with mono-/di-fluorinated analogs (e.g., 2'-fluoro-4'-methoxyacetophenone ) can quantify substituent effects via Hammett constants .
- Computational Analysis : Density Functional Theory (DFT) calculates partial charges and frontier molecular orbitals to predict sites for electrophilic attack .
Q. How can researchers resolve contradictory data in reaction yields or purity when scaling up synthesis?
- Methodology :
- Process Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity). For example, replacing benzene (toxic) with toluene or dichloromethane may improve scalability without compromising yield .
- Analytical Cross-Validation : Combine HPLC (for purity) with ¹H/¹⁹F NMR to identify byproducts (e.g., dehalogenated species) .
Q. What strategies are effective in studying the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) over 4–12 weeks. Monitor degradation via LC-MS and thermal analysis (TGA/DSC) .
- Radical Scavengers : Add butylated hydroxytoluene (BHT) to assess oxidative stability, particularly for the iso-butoxy group .
Q. How can computational models predict the compound’s behavior in catalytic systems or biological targets?
- Methodology :
- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Compare binding affinities with non-fluorinated analogs .
- Reactivity Descriptors : Calculate Fukui indices to identify sites prone to nucleophilic/electrophilic attack in catalytic cycles .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic routes (e.g., conflicting optimal pH or solvent systems)?
- Methodology :
- Meta-Analysis : Review literature for commonalities (e.g., pH 4–6 for fluorination ). Validate via small-scale trials with in-line pH monitoring.
- Byproduct Profiling : Use GC-MS to trace side reactions (e.g., hydrolysis of iso-butoxy groups in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
